Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate
Overview
Description
Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.3 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate, with the CAS number 851008-66-7, is a chemical compound that features a unique sulfanylidene moiety, which significantly contributes to its potential biological activity. This compound is characterized by a carbamate functional group linked to an aryl amine, indicating possible interactions with various biological targets. While specific biological activity data for this compound is limited, similar compounds have demonstrated noteworthy pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, reflecting a complex arrangement that may influence its reactivity and biological functions.
Structural Features
Feature | Description |
---|---|
Functional Groups | Carbamate, sulfanylidene, aryl amine |
Molecular Formula | C10H12N2O3S |
CAS Number | 851008-66-7 |
The presence of the sulfanylidene moiety in this compound suggests potential enzyme inhibitory activities. Compounds with similar structures are often investigated for their ability to inhibit cholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have therapeutic implications in neurodegenerative diseases.
Pharmacological Properties
Research indicates that carbamates can exhibit various biological activities, including:
- Antitumor Activity : Compounds containing aryl amines are known for their potential in cancer therapy due to their ability to interact with DNA or inhibit specific kinases involved in cell proliferation.
- Antimicrobial Activity : The structural characteristics of this compound may allow it to interact with microbial targets, although specific studies are needed to confirm this.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with other structurally related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl (4-aminophenyl)carbamate | C9H12N2O2 | Lacks the sulfanylidene group; simpler structure |
Sulfoximine derivatives | Varies | Known for insecticidal properties; different functional groups |
4-Aryl-N-phenyl-1,3,5-triazin-2-amines | Varies | Contains triazine ring; potential herbicidal activity |
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related research:
- Inhibitory Activity Studies : Research on sulfoximine derivatives has shown promising results in inhibiting certain kinases associated with cancer cell growth. For instance, compounds similar to this compound have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines.
- Pharmacokinetics and Toxicology : Studies on related carbamate compounds indicate that they can have favorable pharmacokinetic profiles and low toxicity in animal models, suggesting that this compound may also possess these advantageous properties .
- Potential Applications : Given its structural features, this compound could be explored as a candidate for developing new therapeutic agents targeting neurological disorders or cancers .
Properties
IUPAC Name |
ethyl N-[(4-aminophenyl)-methyl-oxo-λ6-sulfanylidene]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-15-10(13)12-16(2,14)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBATACQPSCQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=S(=O)(C)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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